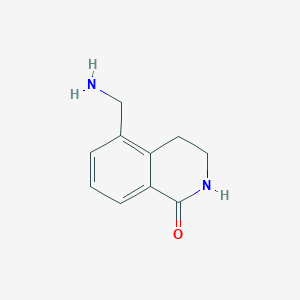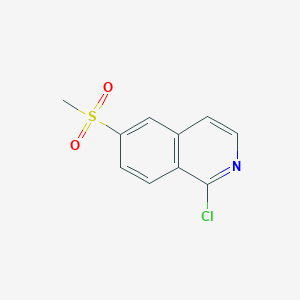
Sodium 1-(trifluoromethyl)cyclopropanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(trifluoromethyl)cyclopropanesulfinate, also known as Baran TFCS-Na Reagent, is a catalyst suitable for C-H activation . It is a diversification reagent for the C-H Functionalization of several classes of heterocycles . This reagent installs the trifluoromethylcyclopropyl group, which was recently reported to increase metabolic stability compared to compounds containing the tert-butyl group .
Molecular Structure Analysis
The molecular formula of this compound is C4H4F3NaO2S . The molecular weight is 196.12 . The SMILES string is [O-]S(C1(CC1)C(F)(F)F)=O.[Na+] .Chemical Reactions Analysis
This compound is used as a catalyst in C-H activation reactions . It is a diversification reagent for the C-H Functionalization of several classes of heterocycles .Physical And Chemical Properties Analysis
This compound is a solid . It has a melting point of 287-292°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Distally Fluorinated Ketones
Sodium 1-(trifluoromethyl)cyclopropanesulfinate has been utilized in the synthesis of distally fluorinated ketones. This process involves the cleavage of cyclopropane rings and subsequent fluoroalkylation, demonstrating the compound's role as an effective fluoroalkylating reagent (Konik et al., 2017).
Radical Trifluoromethylation/Cyclization
It has been applied in a radical trifluoromethylation/cyclization process with sodium trifluoromethanesulfinate. This method allows for the selective creation of CF3-containing oxindoles and pyrrolidines, highlighting its utility in radical transformations (Zhang, Li, & Liu, 2014).
Trifluoromethylation Reactions
This compound is instrumental in trifluoromethylation reactions. It acts as a source of trifluoromethyl groups, enhancing the chemical and metabolic stability of various organic compounds. This application is significant in organic fluorine chemistry (Hui et al., 2017).
Copper-Catalyzed Difunctionalization of Alkynes
In another study, the compound was used in a copper-catalyzed difunctionalizing trifluoromethylation process. This method facilitated the synthesis of 3-(trifluoromethyl)-spiro[4.5]trienones, showcasing its role in the simultaneous formation of multiple bonds (Hua et al., 2015).
Electrophilic Trifluoromethylthiolation
This compound has also been used in a transition-metal-free trifluoromethylthiolation of indole derivatives. This application highlights its effectiveness and stability as a trifluoromethylthiolating reagent (Bu, Lu, & Cai, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;1-(trifluoromethyl)cyclopropane-1-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2S.Na/c5-4(6,7)3(1-2-3)10(8)9;/h1-2H2,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLDENBRBYPDNY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)S(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of sodium 1-(trifluoromethyl)cyclopropanesulfinate in the synthesis of fluorinated ketones?
A1: this compound acts as a fluoroalkylating reagent in the synthesis of ketones bearing the 1-(trifluoromethyl)cyclopropyl group. [] The reaction proceeds through the ring opening of tertiary cyclopropanols, which are readily synthesized from carboxylic esters.
Q2: How does this compound compare to other fluoroalkylating reagents used in the study?
A2: The study investigates several sulfinate salts as potential fluoroalkylating reagents, including sodium triflinate, sodium 1,1-difluoroethanesulfinate, and sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate. [] Each reagent leads to the incorporation of a different fluoroalkyl group in the final ketone product. This highlights the versatility of this methodology for accessing diverse fluorinated ketones by simply varying the sulfinate salt employed.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


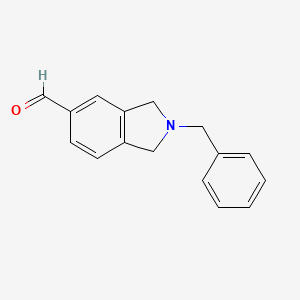
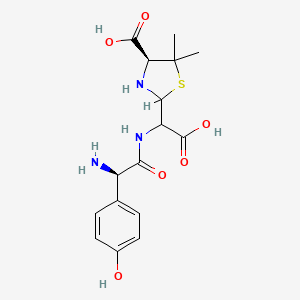

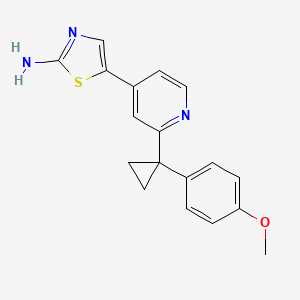

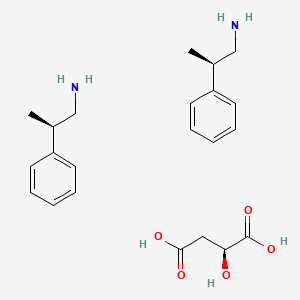
![(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride](/img/structure/B1412389.png)
